

A Comparative Guide to the Potency of Katakine and Other CLEC-2 Agonists

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Compound of Interest

Compound Name: Katakine

Cat. No.: B15342085

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This guide provides a detailed comparison of the potency of **Katakine**, a novel small-molecule agonist, with other known agonists of the C-type lectin-like receptor 2 (CLEC-2). CLEC-2 is a key receptor on the surface of platelets and other cells, playing a crucial role in thromboinflammation, hemostasis, and tumor metastasis.^{[1][2][3]} Understanding the relative potency and mechanism of action of different CLEC-2 agonists is vital for researchers in drug development and thrombosis.

Data Presentation: Comparative Potency of CLEC-2 Agonists

The following tables summarize the available quantitative data to compare the potency of **Katakine** with the well-established protein agonist rhodocytin and the endogenous ligand podoplanin.

Table 1: General Properties of CLEC-2 Agonists

Agonist	Type of Molecule	Source
Katacine	Proanthocyanidin (small molecule polymer)	Plant extract (Polygonaceae family)[1]
Rhodocytin	Heterodimeric C-type lectin (protein)	Snake venom (Calloselasma rhodostoma)[4][5][6]
Podoplanin (PDPN)	Transmembrane glycoprotein	Endogenous, expressed on various cell types[3]

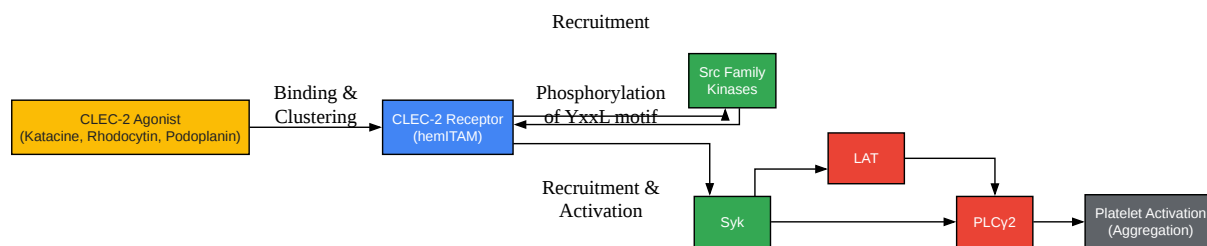
Table 2: Potency and Receptor Interaction Data for CLEC-2 Agonists

Parameter	Katacine	Rhodocytin	Podoplanin (PDPN)
Platelet Aggregation	Induces full platelet aggregation at 10 μ M. [1] No significant response at ≤ 5 μ M.[1]	Induces platelet aggregation.[4][5][6]	Induces platelet aggregation, though sometimes characterized as a weak agonist that potentiates other signals.[7]
CLEC-2 Phosphorylation	6.6 \pm 4.6-fold increase at 10 μ M[1]	6.1 \pm 4.6-fold increase at 100 nM[1]	Induces CLEC-2 phosphorylation.
Receptor Binding Affinity (Kd)	Not directly measured	\sim 1.01 μ M (for monomeric CLEC-2)	\sim 24.5 μ M (for monomeric CLEC-2)
Inhibition of PDPN-CLEC-2 Interaction (IC50)	2.7 μ M[1]	Not applicable	Not applicable

Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

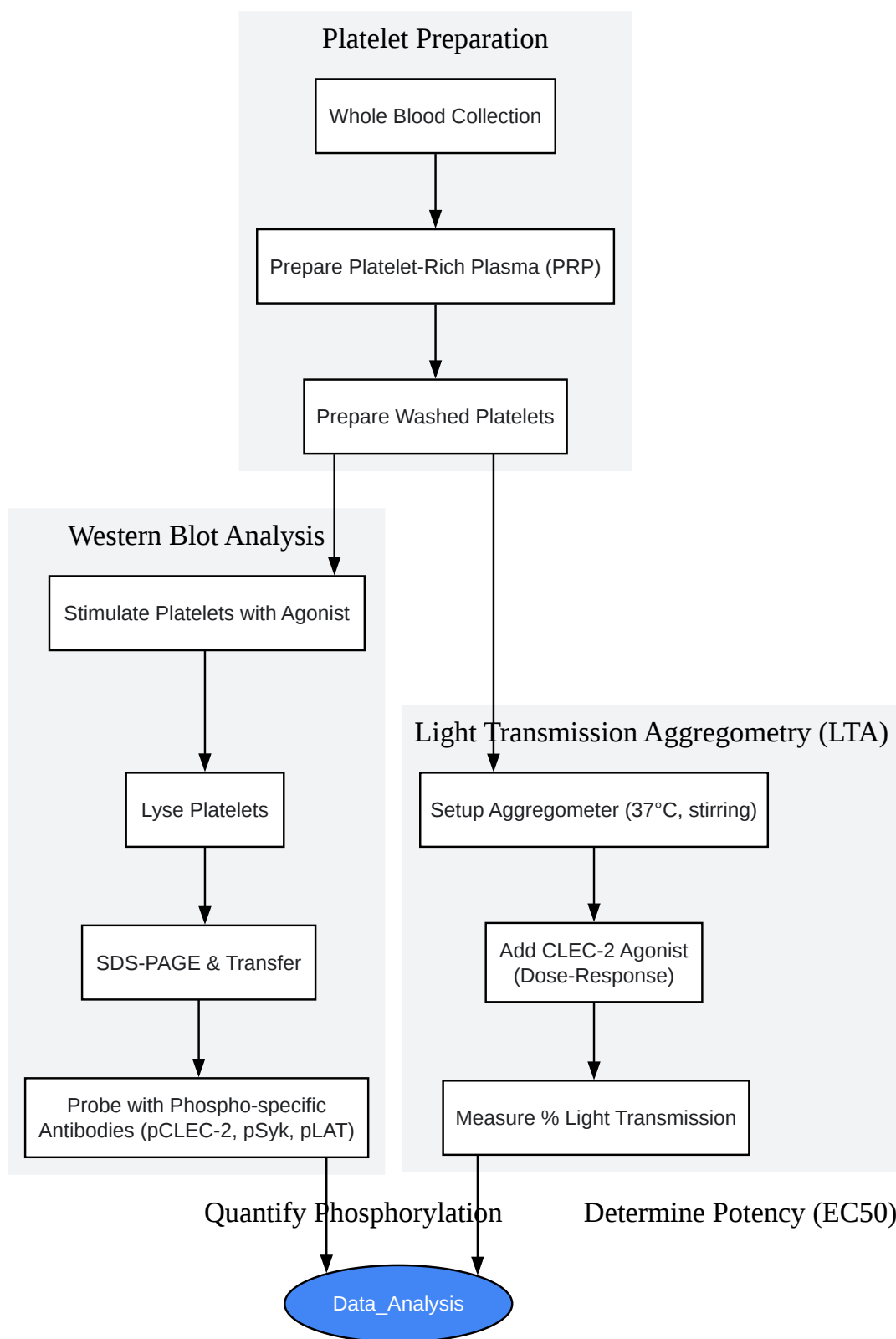
Mandatory Visualizations

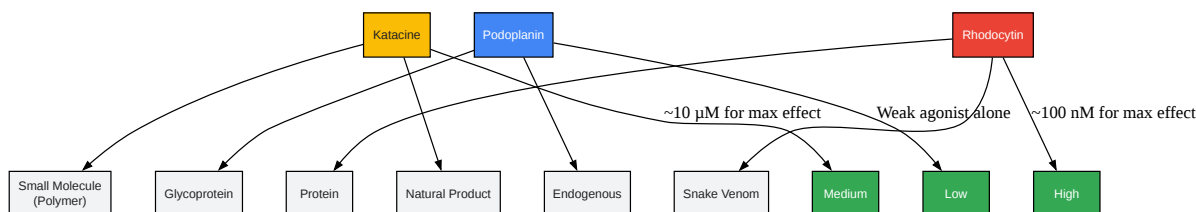
The following diagrams illustrate key signaling pathways and experimental workflows.



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Caption: CLEC-2 signaling pathway initiated by agonist binding.





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